molecular formula C18H21N3O2S B2588841 (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1706469-73-9

(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2588841
CAS RN: 1706469-73-9
M. Wt: 343.45
InChI Key: DIDZLKMVKHBPBB-FPLPWBNLSA-N
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Description

(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The complex molecule is part of a class that includes piperidine derivatives, with a focus on their applications in pharmaceuticals and materials science. For instance, research into the synthesis, structural, and thermal studies of Zn(II) complexes with 5-aryl-1,3,4-oxadiazole-2-thione and dithiocarbamates reveals their antibacterial activity and potential in materials chemistry due to their unique structural properties (Bharty et al., 2015). This highlights the interest in 1,2,4-oxadiazole derivatives for their versatile applications in creating complex compounds with significant biological and physical properties.

Anticancer Potential

A notable study showcases the lethal poisoning of cancer cells by combining respiratory chain inhibition with dimethyl α-ketoglutarate, demonstrating the potential of using complex inhibitors, potentially including (Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, in targeted cancer therapies (Sica et al., 2019). This study exemplifies the exploration of oxadiazole derivatives as part of complex molecules in oncological research, aiming at exploiting metabolic vulnerabilities of cancer cells.

Antimicrobial and Antiviral Applications

The development of new molecules with antimicrobial and antiviral properties is critical in addressing the rising challenge of drug resistance. For example, compounds with 1,3,4-oxadiazole cores have been synthesized and evaluated for their antiviral activities, showcasing the broad potential of such derivatives in creating new therapeutic agents (Albratty et al., 2019). This research direction emphasizes the role of oxadiazole and related compounds in developing new treatments against a range of pathogens.

properties

IUPAC Name

(Z)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(8-7-15-4-2-10-24-15)21-9-1-3-13(12-21)11-16-19-18(20-23-16)14-5-6-14/h2,4,7-8,10,13-14H,1,3,5-6,9,11-12H2/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDZLKMVKHBPBB-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C\C2=CC=CS2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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